3-Chloro-4-methylphenylmagnesium iodide, 0.5M in Diethyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

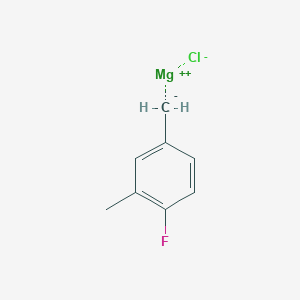

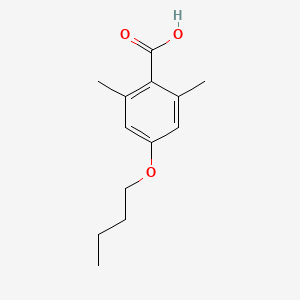

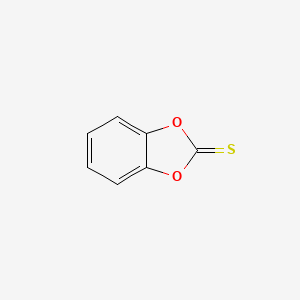

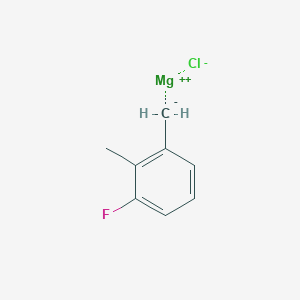

“3-Chloro-4-methylphenylmagnesium iodide, 0.5M in Diethyl Ether” is a chemical compound with the molecular formula C7H6ClIMg . It has a molecular weight of 276.79 . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is (3-chloro-4-methylphenyl) (iodo)magnesium . The InChI code for this compound is 1S/C7H6Cl.HI.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis

As mentioned earlier, “3-Chloro-4-methylphenylmagnesium iodide, 0.5M in Diethyl Ether” is a liquid in its physical form . It has a molecular weight of 276.79 .Scientific Research Applications

Organic Synthesis

3-Chloro-4-methylphenylmagnesium iodide: is a Grignard reagent, which is pivotal in organic synthesis. It acts as a nucleophile that can form carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. This reagent is particularly useful in the formation of phenylated products where the chlorine substituent offers further reactivity for subsequent transformations .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of complex molecules that can serve as potential therapeutic agents. Its ability to selectively react with electrophiles makes it a valuable tool for constructing molecular frameworks found in drug molecules .

Materials Science

The reagent is also significant in materials science, where it can be used to modify organic molecules that are then incorporated into materials, potentially altering their properties such as conductivity or solubility .

Environmental Studies

While not directly used in environmental studies, the compounds synthesized using this Grignard reagent can be of environmental relevance. For instance, they can be used to study degradation processes or to develop materials that help in environmental remediation .

Biochemistry Research

In biochemistry research, the reagent can be employed to label molecules with a phenyl group. This modification can aid in the study of biochemical pathways and the interaction of biomolecules within the cell .

Pharmaceutical Development

3-Chloro-4-methylphenylmagnesium iodide plays a role in the development of new pharmaceuticals. It can be used to introduce phenyl groups into drug candidates, which can affect the pharmacokinetics and pharmacodynamics of these molecules .

Analytical Chemistry

Analytical chemists may use this compound as a standard or reagent in the qualitative or quantitative analysis of chemical substances. It can help in the identification of compounds or the determination of their concentration in a mixture .

Chemical Engineering

In chemical engineering, this Grignard reagent can be used in process development for the large-scale synthesis of chemicals. Its application in the synthesis of intermediates and final products is crucial for the manufacturing of a wide array of chemical products .

properties

IUPAC Name |

magnesium;1-chloro-2-methylbenzene-5-ide;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.HI.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTVDTFPNIFRNC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)Cl.[Mg+2].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333899.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)